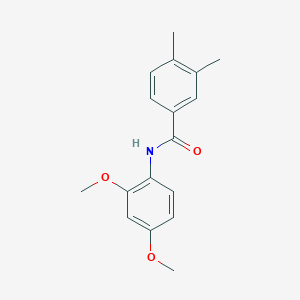![molecular formula C22H18O4 B5829537 phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
phenyl 2-[(4-acetylbenzyl)oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate, also known as PABA-ABO, is an organic compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects. We will also explore the scientific research applications of this compound and list several future directions for further research.
作用机制
The mechanism of action of phenyl 2-[(4-acetylbenzyl)oxy]benzoate is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells through the activation of various cellular signaling pathways.
Biochemical and Physiological Effects:
phenyl 2-[(4-acetylbenzyl)oxy]benzoate has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells through the activation of various cellular signaling pathways. Additionally, phenyl 2-[(4-acetylbenzyl)oxy]benzoate has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of phenyl 2-[(4-acetylbenzyl)oxy]benzoate for lab experiments is its potent anti-cancer properties. It has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of phenyl 2-[(4-acetylbenzyl)oxy]benzoate is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
未来方向
There are several future directions for further research on phenyl 2-[(4-acetylbenzyl)oxy]benzoate. One area of research is the development of new cancer therapies based on the anti-cancer properties of this compound. Another area of research is the exploration of the potential use of phenyl 2-[(4-acetylbenzyl)oxy]benzoate in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of phenyl 2-[(4-acetylbenzyl)oxy]benzoate and its potential side effects.
合成方法
The synthesis of phenyl 2-[(4-acetylbenzyl)oxy]benzoate involves a multi-step chemical process that begins with the reaction of 4-acetylbenzyl alcohol with phenol in the presence of a strong acid catalyst. The resulting product is then reacted with benzoyl chloride to form the final compound, phenyl 2-[(4-acetylbenzyl)oxy]benzoate. The purity of the compound is ensured through various purification techniques such as recrystallization and chromatography.
科学研究应用
Phenyl 2-[(4-acetylbenzyl)oxy]benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that phenyl 2-[(4-acetylbenzyl)oxy]benzoate has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
phenyl 2-[(4-acetylphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-16(23)18-13-11-17(12-14-18)15-25-21-10-6-5-9-20(21)22(24)26-19-7-3-2-4-8-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMILBVNTBHJIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
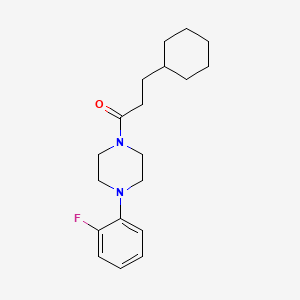
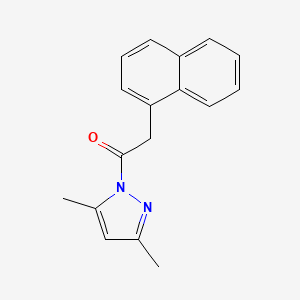
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
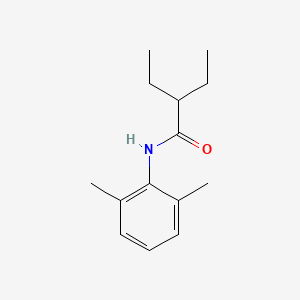
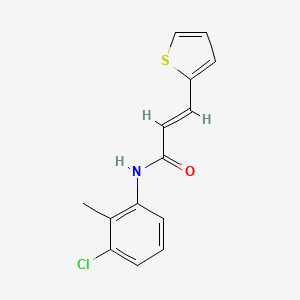
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)
